molecular formula C13H12BrNO3 B1439460 5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone CAS No. 132038-08-5

5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone

Cat. No.: B1439460
CAS No.: 132038-08-5
M. Wt: 310.14 g/mol
InChI Key: PVZXXDSYWBIVEG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone is a heterocyclic compound that features a pyridinone core substituted with benzyloxy, bromo, and hydroxymethyl groups

Scientific Research Applications

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone typically involves multi-step organic reactions. One common approach starts with the bromination of a suitable pyridinone precursor, followed by the introduction of the benzyloxy group through nucleophilic substitution. The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 5-(Benzyloxy)-3-bromo-2-(carboxyl)-4(1H)-pyridinone.

    Reduction: 5-(Benzyloxy)-2-(hydroxymethyl)-4(1H)-pyridinone.

    Substitution: 5-(Benzyloxy)-3-(substituted)-2-(hydroxymethyl)-4(1H)-pyridinone.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzyloxy and bromo groups can participate in binding interactions, while the hydroxymethyl group can undergo further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-(hydroxymethyl)-4(1H)-pyridinone: Lacks the bromo group, which may affect its reactivity and binding properties.

    3-Bromo-2-(hydroxymethyl)-4(1H)-pyridinone: Lacks the benzyloxy group, which may reduce its potential for specific interactions.

    5-(Benzyloxy)-3-bromo-4(1H)-pyridinone: Lacks the hydroxymethyl group, which may limit its chemical versatility.

Uniqueness

5-(Benzyloxy)-3-bromo-2-(hydroxymethyl)-4(1H)-pyridinone is unique due to the combination of its substituents, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-12-10(7-16)15-6-11(13(12)17)18-8-9-4-2-1-3-5-9/h1-6,16H,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZXXDSYWBIVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=C(C2=O)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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